

Application Notes and Protocols: Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *N*-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

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Abstract

This document provides a detailed protocol for the synthesis of **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**, a versatile sulfonamide derivative. The synthesis involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2,2-dimethoxyethylamine. Sulfonamides are a critical class of compounds in medicinal chemistry and organic synthesis. This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization data. The straightforward nature of this synthesis makes the target compound readily accessible for further research and development.

Introduction and Applications

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with potential applications across various scientific fields.^[1] The core structure, featuring a tosyl group attached to a protected aminoacetaldehyde moiety, makes it a valuable intermediate.

Potential Applications:

- **Pharmaceutical Development:** The sulfonamide functional group is a well-known pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. This compound can serve as a building block or lead compound for the development of new therapeutic agents.^[1]
- **Organic Synthesis:** The acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde, making the compound a useful precursor for the synthesis of more complex molecules, such as heterocyclic compounds and peptide mimetics.^{[2][3]}
- **Chemical Biology:** As a tool compound, it can be used to study enzyme inhibition mechanisms or to develop chemical probes for biological systems.^[1]

Reaction Scheme

The synthesis proceeds via a nucleophilic attack of the primary amine of 2,2-dimethoxyethylamine on the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**.

Experimental Protocol

This protocol is based on established procedures for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials and Reagents

Reagent	CAS Number	Molecular Formula	M.W. (g/mol)	Typical Amount (mmol)
p-Toluenesulfonyl chloride (TsCl)	98-59-9	C ₇ H ₇ ClO ₂ S	190.65	10.0
2,2-Dimethoxyethylamine	22483-09-6	C ₄ H ₁₁ NO ₂	105.14	11.0 (1.1 eq)
Triethylamine (Et ₃ N)	121-44-8	C ₆ H ₁₅ N	101.19	12.0 (1.2 eq)
Dichloromethane (DCM), anhydrous	75-09-2	CH ₂ Cl ₂	84.93	50 mL
1 M Hydrochloric Acid (HCl)	7647-01-0	HCl	36.46	As needed
Saturated Sodium Bicarbonate (NaHCO ₃)	144-55-8	NaHCO ₃	84.01	As needed
Brine (Saturated NaCl solution)	7647-14-5	NaCl	58.44	As needed
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37	As needed

Step-by-Step Procedure

- Setup: To a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-dimethoxyethylamine (1.16 g, 11.0 mmol, 1.1 eq).

- **Dissolution:** Add 50 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq).
- **Cooling:** Cool the stirred solution to 0 °C using an ice-water bath.
- **Addition of Tosyl Chloride:** Dissolve p-toluenesulfonyl chloride (1.91 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding 50 mL of deionized water.
- **Work-up (Extraction):**
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
 - Separate the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white solid or a viscous oil, can be purified by one of the following methods:

- **Recrystallization:** Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure white crystals.

- Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

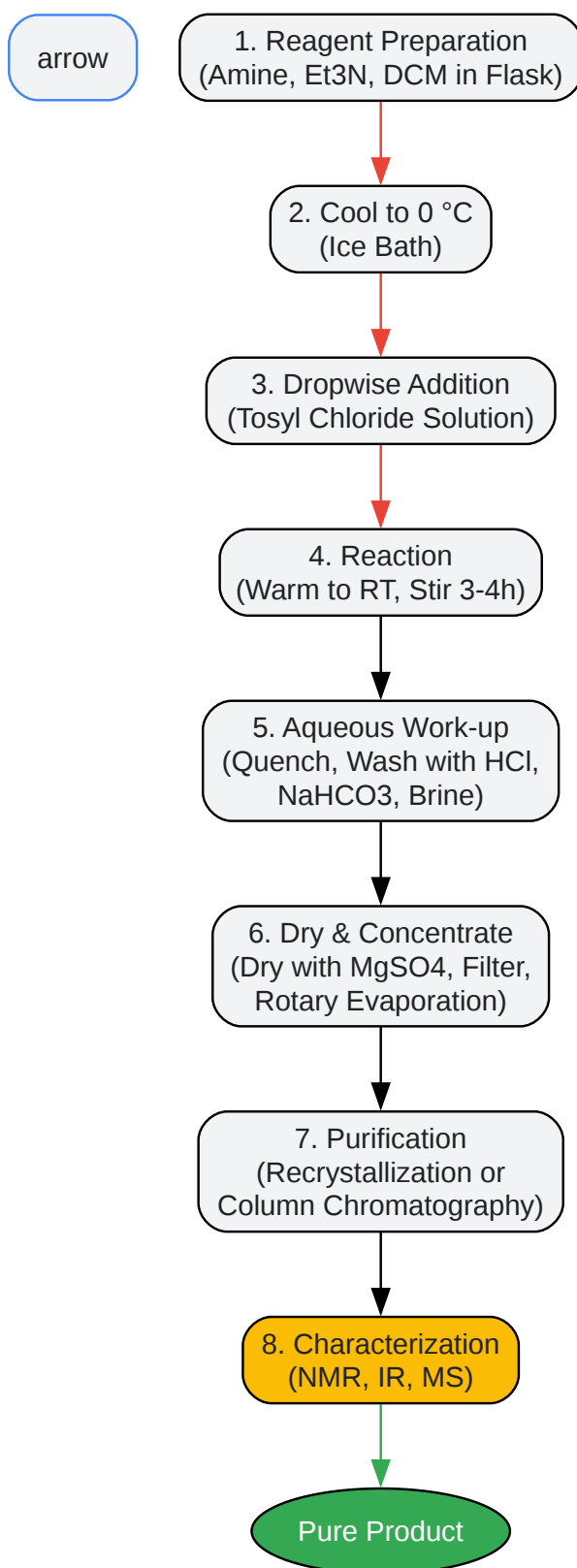
A high yield (typically >90%) of the pure product is expected, analogous to similar sulfonamide formation reactions.[4]

Physicochemical and Spectroscopic Data

Property	Data
CAS Number	58754-95-3[1]
Molecular Formula	C ₁₁ H ₁₇ NO ₄ S[1]
Molecular Weight	259.32 g/mol [1]
Appearance	White to off-white solid
Expected ¹ H NMR	δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.0 (t, 1H, NH), ~4.4 (t, 1H, CH(OMe) ₂), ~3.3 (s, 6H, OCH ₃), ~3.1 (m, 2H, CH ₂), ~2.4 (s, 3H, Ar-CH ₃)
Expected ¹³ C NMR	δ (ppm): ~143, ~137, ~130, ~127 (Ar-C), ~103 (CH(OMe) ₂), ~55 (OCH ₃), ~45 (CH ₂), ~21 (Ar-CH ₃)
Expected IR (cm ⁻¹)	~3300 (N-H stretch), ~1350 & ~1150 (S=O asymmetric & symmetric stretch)[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.



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Caption: Workflow diagram for the synthesis of **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**.

Safety Precautions

- p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle with care in a well-ventilated fume hood.
- Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
- Hydrochloric acid is highly corrosive. Use appropriate PPE when handling.
- The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.

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References

- 1. Buy N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | 58754-95-3 [smolecule.com]
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